molecular formula C15H15NO3 B1419841 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1094432-91-3

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

Cat. No.: B1419841
CAS No.: 1094432-91-3
M. Wt: 257.28 g/mol
InChI Key: AZHASWNNAOOMSJ-UHFFFAOYSA-N
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Description

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit interactions with enzymes such as cytochrome P450, which is involved in drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in apoptosis and cell proliferation . This modulation can lead to changes in cellular behavior, such as increased or decreased cell survival, depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their function. For instance, indole derivatives have been reported to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered metabolic activity or gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including liver toxicity or gastrointestinal disturbances. Threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. The compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For example, indole derivatives have been shown to interact with transporters such as P-glycoprotein, which plays a role in drug efflux . This interaction can affect the localization and accumulation of the compound within cells, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy production.

Properties

IUPAC Name

3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-12-6-7-19-14(12)15(17)18/h2-7,10H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHASWNNAOOMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=C(OC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 2
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
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3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 5
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 6
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3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.